6-(4-Methylbenzoyl)pyridine-2-carboxylic acid
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Overview
Description
6-(4-Methylbenzoyl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a 4-methylbenzoyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzoyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Pyridine-2-carboxylic acid is reacted with 4-methylbenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzoyl ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alcohols or amines can be used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: 6-(4-Carboxybenzoyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Methylbenzyl)pyridine-2-carboxylic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
6-(4-Methylbenzoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridine-2-carboxylic acid core but lacks the benzoyl substitution.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.
Uniqueness
6-(4-Methylbenzoyl)pyridine-2-carboxylic acid is unique due to the presence of both the 4-methylbenzoyl and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Properties
CAS No. |
87849-06-7 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(4-methylbenzoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-9-5-7-10(8-6-9)13(16)11-3-2-4-12(15-11)14(17)18/h2-8H,1H3,(H,17,18) |
InChI Key |
HCZWGVYVURCTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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